N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S/c20-19(21,22)14-7-5-13(6-8-14)12-28-18-23-9-16(11-26)25(18)10-17(27)24-15-3-1-2-4-15/h5-9,15,26H,1-4,10-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXDCKDYQBUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide (CAS Number: 921820-92-0) is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring an imidazole ring and a trifluoromethyl group, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
The molecular formula of this compound is , with a molecular weight of 413.5 g/mol. The presence of functional groups such as hydroxymethyl and thioether enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising findings:
- Anticancer Activity : Preliminary studies indicate that compounds with similar imidazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives have demonstrated selective cytotoxicity towards multidrug-resistant cancer cells, suggesting that this compound may share this property .
- Mechanisms of Action : The mechanisms underlying the biological activity of related compounds often involve the induction of apoptosis and disruption of mitochondrial function. For example, some thiosemicarbazone derivatives were shown to promote mitochondrial depolarization and glutathione depletion, leading to cell death .
- Inhibition of Enzymatic Activity : Compounds containing thioether functionalities have been implicated in the inhibition of various enzymes, including cathepsin L, which is involved in tumor progression and metastasis. This suggests that this compound may also act as an enzyme inhibitor .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar imidazole derivatives on K562 cells (a human leukemia cell line). The results indicated a dose-dependent response with half-maximal effective concentrations (EC50 values) around 10 µM for cell death. The study highlighted the importance of structural features in enhancing cytotoxicity .
Study 2: Pharmacological Screening
In a pharmacological screening of thiosemicarbazones, several compounds demonstrated improved selectivity for P-glycoprotein-expressing cells. This suggests that modifications to the imidazole structure can significantly affect the bioactivity and selectivity of these compounds .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| Biological Targets | Cancer cells, Enzymes |
| EC50 (K562 Cells) | ~10 µM |
| Mechanisms | Apoptosis, Mitochondrial Disruption |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is , with a molecular weight of approximately 491.5 g/mol. The structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated a series of substituted acetamides for their in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for certain derivatives .
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound W6 | 5.19 | S. aureus, E. coli |
| Compound W1 | 5.08 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that assess its efficacy against different cancer cell lines. In vitro studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation effectively.
A notable example includes a series of benzamide analogues that were synthesized and evaluated for their anticancer activity against colorectal carcinoma cell lines. One compound demonstrated an IC50 value of 4.12 µM, indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound W17 | 4.12 | HCT116 (Colorectal Carcinoma) |
| 5-FU | 7.69 | HCT116 |
Comparison with Similar Compounds
Thioether vs. Thiol Groups
describes N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, which replaces the (4-CF₃-benzyl)thio group with a free thiol (-SH). Thioether linkages, as in the target molecule, are generally more stable than thiols, reducing oxidative degradation .
Aryl Substituents on Thioether
highlights compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), where aryl groups (e.g., bromophenyl) are attached via triazole-thiazole linkages. In contrast, the target compound’s 4-CF₃-benzyl-thioether directly modifies the imidazole, likely enhancing π-π stacking interactions with aromatic residues in biological targets compared to halogenated aryl groups .
Acetamide Side Chain Modifications
Cyclopentyl vs. Cyclopropyl Groups
describes 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide, which substitutes the cyclopentyl group with a smaller cyclopropyl ring.
Thiazole vs. Imidazole Linkages
’s Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) incorporates a thiazole-acetamide side chain. The target compound’s imidazole-acetamide structure may offer superior conformational flexibility, enabling better adaptation to enzyme active sites compared to rigid thiazole systems .
Lipophilicity and Solubility
The 4-CF₃-benzyl group significantly increases logP (lipophilicity) compared to analogs with smaller substituents (e.g., ’s thiol derivative). However, the hydroxymethyl group mitigates this effect, enhancing aqueous solubility—a critical factor for bioavailability .
Metabolic Stability
The CF₃ group resists oxidative metabolism, extending half-life relative to compounds with electron-donating groups (e.g., ’s 4-methoxyphenyl substituent) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis can be optimized using methods from , such as copper-catalyzed click chemistry for thioether formation, though specific conditions (e.g., solvent, base) may vary .
- Agrochemical Relevance : The CF₃ group’s prevalence in pesticides ( ) hints at possible agrochemical utility, particularly in fungicides or herbicides requiring prolonged environmental stability .
Q & A
Q. What synthetic strategies are recommended for preparing N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting a thiol-containing imidazole intermediate (e.g., 5-(hydroxymethyl)-1H-imidazole-2-thiol) with 4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 4–6 hours .
- Acetamide coupling : The cyclopentylacetamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling. For example, reacting 2-chloro-N-cyclopentylacetamide with the imidazole intermediate in ethanol under reflux, monitored by TLC .
- Optimization : Screen solvents (DMF, acetonitrile, THF) and bases (K₂CO₃, NaH) to maximize yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the hydroxymethyl (-CH₂OH) group (δ ~4.5–5.0 ppm) and trifluoromethyl (-CF₃) group (δ ~120–125 ppm in ¹³C NMR). The cyclopentyl protons appear as multiplet signals (δ ~1.5–2.5 ppm) .
- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3400 cm⁻¹), -C=O (acetamide, ~1650–1700 cm⁻¹), and -S-C (thioether, ~600–700 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content (deviation <0.4%) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of this compound with target enzymes (e.g., COX-1/2 or kinases)?
Methodological Answer:
- Protein Preparation : Retrieve the target enzyme’s crystal structure (PDB database) and perform energy minimization using tools like Schrödinger’s Protein Preparation Wizard.
- Ligand Docking : Use AutoDock Vina or GOLD to dock the compound into the active site. Key parameters include:
- Grid box centered on the catalytic site (e.g., COX-2’s hydrophobic channel).
- Flexible side chains for residues within 5 Å of the ligand.
- Scoring functions (e.g., ChemPLP) to rank binding poses .
- Validation : Compare docking results with known inhibitors (e.g., celecoxib for COX-2) and validate via molecular dynamics simulations (100 ns) to assess binding stability .
Q. How can researchers resolve discrepancies in biological activity data for structurally similar imidazole-acetamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace trifluoromethyl with -F or -Cl) and test in enzyme inhibition assays. For example:
- Data Normalization : Control for assay conditions (pH, temperature) and use standardized positive controls (e.g., indomethacin for COX inhibition).
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify key structural determinants of activity .
Q. What are the common side reactions during the synthesis of the trifluoromethyl-containing thioether moiety, and how can they be mitigated?
Methodological Answer:
- Side Reactions :
- Purification Challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate the target compound from byproducts like sulfoxides .
Q. How can the metabolic stability of the hydroxymethyl group be improved in derivative design?
Methodological Answer:
- Prodrug Approach : Replace -CH₂OH with a phosphate ester (-CH₂OPO₃H₂) to enhance stability, which is cleaved in vivo by phosphatases .
- Bioisosteric Replacement : Substitute -CH₂OH with a methyloxadiazole group, which mimics hydrogen-bonding capacity without oxidative liability .
- In Vitro Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
